molecular formula C19H20N2O3S B2937752 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide CAS No. 941961-03-1

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide

Cat. No. B2937752
CAS RN: 941961-03-1
M. Wt: 356.44
InChI Key: HOCPWRFOBLOQRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves base-mediated coupling reactions of benzenesulfonyl azides with proline . This process involves N-sulfonylation and esterification of carboxylic acids in an environment-friendly one-pot tandem protocol .


Molecular Structure Analysis

The molecular formula of the compound is C19H20N2O3S. The molecular weight is 356.44. Detailed molecular structure analysis would require more specific data such as X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of L-proline and L-4-hydroxyproline with substituted benzenesulfonyl chloride via bases has been reported .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies and Derivatives

Researchers have developed various synthetic routes to create derivatives of quinoline and cyclopropane-containing compounds, aiming to explore their chemical properties and potential applications. For example, Szakonyi et al. (2002) described the synthesis of tetrahydro-1aH-cyclopropa[b]quinoline derivatives, highlighting a novel cyclopropanation process and the transformation into fused tetracyclic hydantoin derivatives, indicating a broad scope for structural diversification in drug synthesis Szakonyi et al., 2002.

Mechanistic Insights and Molecular Modeling

Campos Rosa et al. (2000) synthesized bis-quinolinium cyclophanes as potent blockers of the apamin-sensitive Ca(2+)-activated K(+) channel, offering insights into the synthesis and pharmacological testing of quinoline derivatives. This research includes molecular modeling to understand the differences in blocking potencies, suggesting potential applications in designing novel therapeutic agents Campos Rosa et al., 2000.

Biological and Pharmacological Applications

Anticancer and Antimicrobial Activities

Ghorab et al. (2008) explored the utility of benzenesulfonamide in synthesizing novel quinolines with potential anticancer and radioprotective properties. The study highlights the synthesis of quinolin-yl benzenesulfonamide derivatives showing cytotoxic activity, underscoring the potential of such compounds in developing new cancer therapies Ghorab et al., 2008.

Targeted Molecular Interactions

The synthesis and evaluation of N-(quinolin-8-yl) benzenesulfonamide derivatives for antimicrobial activity showcase the targeted application of these compounds. For instance, Chew et al. (2006) discussed the role of glutathione in modulating quinol-induced apoptosis, highlighting the potential of quinols in cancer treatment through the elucidation of their mechanism of action and the identification of cellular protein targets Chew et al., 2006.

Advanced Materials and Catalysis

Catalytic Applications

Dayan et al. (2013) synthesized half-sandwich ruthenium complexes containing aromatic sulfonamides, demonstrating their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives. This research not only expands the utility of quinoline derivatives in organic synthesis but also in catalysis, indicating a wide range of applications Dayan et al., 2013.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(14-8-9-14)20-16-10-11-18-15(13-16)5-4-12-21(18)25(23,24)17-6-2-1-3-7-17/h1-3,6-7,10-11,13-14H,4-5,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCPWRFOBLOQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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